3,5-Diiodo-4-hydroxybenzoic acid chemical properties
3,5-Diiodo-4-hydroxybenzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 3,5-Diiodo-4-hydroxybenzoic Acid
Executive Summary
This document provides a comprehensive technical overview of 3,5-Diiodo-4-hydroxybenzoic acid, a key halogenated derivative of 4-hydroxybenzoic acid. Intended for an audience of researchers, medicinal chemists, and drug development scientists, this guide synthesizes critical information regarding its synthesis, physicochemical characteristics, spectroscopic profile, and reactivity. The narrative emphasizes the causality behind experimental methodologies and provides validated protocols, supported by authoritative references. Key data is presented in structured tables and workflows are visualized through diagrams to ensure clarity and facilitate practical application in a laboratory setting.
Core Compound Identification
3,5-Diiodo-4-hydroxybenzoic acid is a poly-substituted aromatic compound featuring a benzoic acid core. The strategic placement of two iodine atoms ortho to a hydroxyl group and meta to a carboxylic acid function imparts unique chemical and physical properties that make it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.[1]
| Identifier | Value | Source |
| IUPAC Name | 4-hydroxy-3,5-diiodobenzoic acid | [2][3] |
| CAS Number | 618-76-8 | [2][4] |
| Molecular Formula | C₇H₄I₂O₃ | [4][5] |
| Molecular Weight | 389.91 g/mol | [4][5] |
| InChI Key | XREKTVACBXQCSB-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | C1=C(C=C(C(=C1I)O)I)C(=O)O | [5] |
| Appearance | White amorphous powder / Off-white crystalline solid | [4][6] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid]; bgcolor="#F1F3F4";// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C_carboxyl [label="C", pos="2.6,1.5!"]; O_hydroxyl [label="O", pos="0,2.5!"]; H_hydroxyl [label="H", pos="-0.5,3!"]; O1_carboxyl [label="O", pos="3.6,0.9!"]; O2_carboxyl [label="O", pos="2.6,2.5!"]; H_carboxyl [label="H", pos="4.1,1.4!"]; I1 [label="I", pos="-2.6,1.5!"]; I2 [label="I", pos="-2.6,-1.5!"]; H1 [label="H", pos="2.1,-1.2!"]; H2 [label="H", pos="0,-2.3!"];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C1 -- O_hydroxyl; O_hydroxyl -- H_hydroxyl; C2 -- I1; C3 -- I2; C6 -- C_carboxyl; C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl; O2_carboxyl -- H_carboxyl;
// Aromatic hydrogens (for context, not typically shown)// C5 -- H1;// C4 -- H2; }
Caption: 2D structure of 3,5-Diiodo-4-hydroxybenzoic acid.
Synthesis and Purification
The primary and most efficient route to 3,5-Diiodo-4-hydroxybenzoic acid is through the direct electrophilic iodination of 4-hydroxybenzoic acid. The electron-donating hydroxyl group strongly activates the aromatic ring, directing the incoming electrophiles (iodine) to the ortho positions.
Synthetic Pathway: Electrophilic Iodination
The reaction employs iodine monochloride (ICl) as the iodinating agent in an acidic aqueous medium. Sulfuric acid acts as a catalyst, enhancing the electrophilicity of the iodine species. The choice of ICl is strategic; it is more reactive than molecular iodine (I₂) due to the polarization of the I-Cl bond, which makes the iodine atom susceptible to nucleophilic attack by the activated aromatic ring.
Caption: Workflow for the synthesis of 3,5-Diiodo-4-hydroxybenzoic acid.
Detailed Experimental Protocol
This protocol is adapted from a validated procedure with a reported yield of 93%.[4]
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Vessel Preparation: Charge a round-bottom flask equipped with a magnetic stir bar with 4-hydroxybenzoic acid (5.00 g, 36.2 mmol).
-
Reagent Addition: Add 180 mL of a 10% aqueous sulfuric acid solution. Cool the mixture to 0°C in an ice bath.
-
Iodination: At 0°C, add Iodine monochloride (17.6 g, 108 mmol) to the stirred mixture.
-
Reaction: Remove the ice bath and heat the reaction mixture to 80°C. Maintain stirring at this temperature overnight. A precipitate will form as the reaction progresses.
-
Isolation: After cooling, filter the precipitated mixture using a Büchner funnel.
-
Purification Wash: Wash the collected solid sequentially with an aqueous sodium bisulfite solution (to quench any remaining ICl or I₂) and then with water.
-
Drying: Dry the purified solid to afford 3,5-Diiodo-4-hydroxybenzoic acid as a white amorphous powder (13.1 g, 93% yield).[4]
Purification Insights
The washing step with sodium bisulfite is critical. It serves as a reducing agent to eliminate any residual iodine monochloride or free iodine, which could otherwise contaminate the final product and impart a yellow or brown color. Recrystallization is generally not required due to the high purity achieved from this procedure, though solvents like acetone can be evaluated for further purification if needed.[7]
Physicochemical Properties
The introduction of two large, polarizable iodine atoms significantly alters the physical properties of the parent 4-hydroxybenzoic acid molecule, increasing its molecular weight, density, and melting point.
| Property | Value | Source(s) |
| Melting Point | 274-275 °C (with decomposition) | [2][5] |
| Boiling Point | 346.4 °C (at 760 mmHg, predicted) | [5] |
| Density | 2.697 g/cm³ (predicted) | [5] |
| Flash Point | 163.3 °C (predicted) | [5] |
| Solubility | Slightly soluble in water. More soluble in polar organic solvents like DMSO, DMF, and alcohols. | [4][8][9] |
| pKa | The acidity is expected to be higher (lower pKa) than 4-hydroxybenzoic acid (pKa ≈ 4.54) due to the electron-withdrawing inductive effect of the two iodine atoms.[8][10] |
Spectroscopic and Analytical Characterization
Definitive identification and purity assessment of 3,5-Diiodo-4-hydroxybenzoic acid rely on a combination of modern spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation. Due to the molecule's symmetry, the proton and carbon spectra are relatively simple.
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Description | Source |
| ¹H NMR | DMSO-d₆ | 8.14 (s, 2H) | A sharp singlet corresponding to the two equivalent aromatic protons (H-2 and H-6). | [4] |
| ¹³C NMR | DMSO-d₆ | 165.1 | Carboxylic acid carbon (C=O). | [4] |
| 146.6 | Aromatic carbon attached to the hydroxyl group (C-4). | [4] | ||
| 140.8 | Aromatic carbons attached to the carboxylic acid (C-1). | [4] | ||
| 137.5 | Aromatic carbons attached to hydrogen (C-2, C-6). | [4] | ||
| 86.6 | Aromatic carbons attached to iodine (C-3, C-5). | [4] |
The significant upfield shift (86.6 ppm) of the iodine-bearing carbons is a hallmark of the heavy atom effect.
Infrared (IR) Spectroscopy
The IR spectrum reveals key functional groups. Data from a mineral oil mull shows characteristic absorptions.[2]
-
O-H Stretch (hydroxyl): A broad band is expected in the 3300-2500 cm⁻¹ region, overlapping with the carboxylic acid O-H stretch.
-
C=O Stretch (carbonyl): A strong, sharp absorption is expected around 1700-1680 cm⁻¹.
-
C=C Stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
C-I Stretch: Expected in the far-infrared region, typically below 600 cm⁻¹.
Mass Spectrometry (MS)
While one report noted low ionization efficiency via APPI-TOF and ESI-TOF, electron ionization (EI) or other techniques would be expected to show a prominent molecular ion (M⁺) peak at m/z 389.82.[4] The isotopic pattern of the two iodine atoms would be a key diagnostic feature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
In methanol under basic conditions, 3,5-Diiodo-4-hydroxybenzoic acid exhibits UV absorption maxima.[11] The exact λmax is dependent on the solvent and pH but is characteristic of the phenolic chromophore. For the parent compound, 4-hydroxybenzoic acid, the λmax is around 256 nm.[9]
Chromatographic Methods
Reversed-phase high-performance liquid chromatography (HPLC) is the method of choice for purity analysis and quantification. A C18 or similar hydrophobic stationary phase with a mobile phase of acidified water and a polar organic solvent (e.g., acetonitrile or methanol) coupled with UV detection (around 254 nm) would provide excellent separation and sensitivity.[12][13]
Chemical Reactivity and Stability
The reactivity of 3,5-Diiodo-4-hydroxybenzoic acid is governed by its three functional groups: the carboxylic acid, the phenolic hydroxyl, and the carbon-iodine bonds.
-
Carboxylic Acid: Can undergo standard reactions such as esterification, amide bond formation, and reduction to an alcohol.
-
Phenolic Hydroxyl: Can be alkylated to form ethers or acylated to form esters. Its acidity allows for the formation of a phenoxide salt in the presence of a base.
-
Carbon-Iodine Bonds: The C-I bonds are susceptible to nucleophilic substitution and are excellent leaving groups in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making this compound a versatile building block for more complex molecules.
The compound is stable under standard storage conditions but decomposes upon melting.[5] It should be protected from strong light and oxidizing agents.
Conclusion
3,5-Diiodo-4-hydroxybenzoic acid is a readily synthesized and highly functionalized aromatic compound. Its well-defined chemical and physical properties, characterized by straightforward spectroscopic signatures, make it a reliable and versatile reagent. The presence of multiple reactive sites—particularly the C-I bonds amenable to cross-coupling—positions it as a valuable intermediate for drug development professionals and researchers engaged in the synthesis of complex molecular architectures. This guide provides the foundational data and protocols necessary for its effective utilization in a scientific setting.
References
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NIST. (n.d.). 3,5-Diiodo-4-hydroxy-benzoic acid. NIST Chemistry WebBook. Retrieved from: [Link]
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NIST. (n.d.). 3,5-Diiodo-4-hydroxy-benzoic acid. NIST Chemistry WebBook. Retrieved from: [Link]
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Organic Syntheses Procedure. (n.d.). Salicylic acid, 3,5-diiodo-. Retrieved from: [Link]
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ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB... Retrieved from: [Link]
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SpectraBase. (n.d.). 3,5-Diiodo-4-hydroxybenzoic acid [UV-VIS]. Retrieved from: [Link]
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Tradeindia. (n.d.). 3,5-diiodo-4-hydroxybenzoic Acid. V R C Fine Chemicals. Retrieved from: [Link]
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Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from: [Link]
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Quora. (2017). Why is 3 hydroxy benzoic acid more acidic than 4 hydroxy benzoic acid? Retrieved from: [Link]
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ResearchGate. (n.d.). Fast Determination of 4-Hydroxybenzoic Acid in Different Matrices using Monolithic Column Separation. Retrieved from: [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from: [Link]
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